1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid
Description
Historical Context and Development
The development of this compound emerges from the broader historical context of phthalazine chemistry, which has its origins in late 19th-century organic synthesis. Phthalazine itself, also known as benzo-orthodiazine or benzopyridazine, was first characterized as a heterocyclic organic compound with the molecular formula C8H6N2. The foundational synthetic approaches to phthalazine derivatives involved condensation reactions of omega-tetrabromorthoxylene with hydrazine, or reduction of chlorphthalazine with phosphorus and hydroiodic acid.
The specific development of this compound as a distinct chemical entity followed the establishment of reliable synthetic methodologies for phthalazinedione derivatives. Historical synthetic approaches demonstrated that hydrazine hydrate could be effectively employed to create tetrahydrophthalazine frameworks through condensation with appropriate anhydride precursors. Early investigations revealed that the compound could be synthesized with yields of approximately 85% using hydrazine hydrate and 1,2,4-benzenetricarboxylic anhydride in acetic acid at elevated temperatures.
The systematic investigation of this compound gained momentum as researchers recognized the potential of phthalazine derivatives in pharmaceutical applications. The compound's identification with Chemical Abstracts Service number 42972-13-4 marked its formal recognition in chemical databases. Subsequent decades witnessed increased interest in this particular derivative due to its unique structural features combining the phthalazine core with carboxylic acid functionality, enabling diverse chemical transformations and biological investigations.
Significance in Heterocyclic Chemistry
This compound occupies a particularly important position within heterocyclic chemistry due to its unique structural characteristics and synthetic versatility. The compound represents a sophisticated example of nitrogen-containing heterocycles, incorporating two adjacent nitrogen atoms within a bicyclic framework that distinguishes it from other heterocyclic systems such as quinoxaline, cinnoline, and quinazoline. This structural arrangement creates distinctive electronic properties that influence both its chemical reactivity and potential biological activities.
The molecular architecture of this compound features several critical structural elements that contribute to its significance in heterocyclic chemistry. The presence of two ketone functionalities at positions 1 and 4 creates electron-withdrawing effects that significantly influence the compound's reactivity profile. Additionally, the carboxylic acid group at position 6 provides opportunities for further chemical modifications through standard carboxylic acid chemistry, including esterification, amidation, and decarboxylation reactions.
Recent analytical characterizations have provided detailed insights into the compound's structural properties. The molecular formula C9H6N2O4 corresponds to a molecular weight of 206.16 grams per mole. Spectroscopic analyses reveal characteristic absorption patterns consistent with the presence of carbonyl functionalities and aromatic systems. The compound's planar structure facilitates pi-pi stacking interactions, which are crucial for its potential biological activities and solid-state properties.
The synthetic accessibility of this compound through well-established methodologies has made it an attractive target for synthetic chemists. The primary synthetic route involves the reaction of 1,2,4-benzenetricarboxylic anhydride with hydrazine hydrate in acetic acid, yielding the desired product in good yields under controlled conditions. This synthetic approach demonstrates the compound's position as an accessible member of the phthalazine family, suitable for both academic research and potential industrial applications.
Position within Phthalazine Chemistry
Within the broader context of phthalazine chemistry, this compound represents a highly functionalized derivative that incorporates multiple reactive sites within a single molecular framework. The phthalazine core system, characterized by two adjacent nitrogen atoms in a six-membered ring fused to a benzene ring, provides the foundational structure upon which additional functional groups can be incorporated. This particular derivative exemplifies the potential for structural elaboration within phthalazine chemistry through the strategic placement of ketone and carboxylic acid functionalities.
The compound's relationship to other phthalazine derivatives can be understood through comparative structural analysis. Related compounds such as phthalazine-1-carboxylic acid (molecular formula C9H6N2O2) share the carboxylic acid functionality but lack the additional ketone groups present in this compound. This structural difference significantly impacts the compounds' respective chemical and biological properties, with the diketo derivative demonstrating enhanced electron-withdrawing character and modified reactivity patterns.
The position of this compound within phthalazine chemistry is further highlighted by its role as a synthetic intermediate for more complex molecular structures. Research investigations have demonstrated the compound's utility in generating diverse phthalazine derivatives through chemical transformations of the carboxylic acid group. These transformations include the synthesis of hydrazide derivatives, which have shown enhanced biological activities compared to the parent compound.
Comparative studies within phthalazine chemistry have revealed that structural modifications at different positions of the phthalazine core result in varying degrees of biological activity. The specific positioning of functional groups in this compound creates a unique combination of electronic and steric effects that distinguish it from other phthalazine derivatives. This positioning has been shown to influence the compound's interaction with biological targets and its overall pharmacological profile.
Current Research Landscape
The contemporary research landscape surrounding this compound reflects growing interest in its analytical applications and potential for further chemical development. Recent investigations have identified the compound as a promising matrix for matrix-assisted laser desorption/ionization mass spectrometry applications, particularly for the analysis of small molecule metabolites. This analytical application represents a significant advancement in the practical utility of the compound beyond traditional synthetic chemistry applications.
Current research efforts have focused on the compound's unique spectroscopic properties that make it suitable for mass spectrometry applications. Investigations have demonstrated that this compound exhibits strong ultraviolet absorption characteristics, reduced matrix background interference, and high ionization efficiency for metabolite analysis. These properties have positioned the compound as a valuable alternative to conventional organic matrices in analytical chemistry applications.
The synthesis and characterization research landscape continues to evolve with improvements in synthetic methodologies and analytical techniques. Recent synthetic investigations have optimized reaction conditions for the preparation of this compound, achieving yields of 85% through careful control of reaction parameters including temperature, reaction time, and solvent selection. These optimized conditions have facilitated larger-scale preparations suitable for both research and potential commercial applications.
Contemporary research has also explored the compound's role within broader phthalazine derivative libraries. Systematic studies of phthalazine derivatives have revealed structure-activity relationships that inform the design of new compounds with enhanced properties. Within this context, this compound serves as both a reference compound and a starting point for structural modifications aimed at developing compounds with improved characteristics.
The current research trajectory indicates continued interest in exploring the compound's potential applications across multiple disciplines. Recent publications have highlighted the compound's utility in analytical chemistry while simultaneously investigating its potential for further chemical modifications. This dual focus on immediate applications and future development opportunities reflects the compound's position as both a useful tool in contemporary research and a platform for future innovations in heterocyclic chemistry.
Properties
IUPAC Name |
1,4-dioxo-2,3-dihydrophthalazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-7-5-2-1-4(9(14)15)3-6(5)8(13)11-10-7/h1-3H,(H,10,12)(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXJJBDOKNNGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309138 | |
| Record name | 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42972-13-4 | |
| Record name | 42972-13-4 | |
| Source | DTP/NCI | |
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| Record name | 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Method 1: Hydrazine Hydrate Reaction
This method involves the reaction of hydrazine hydrate with 1,2,4-benzenetricarboxylic anhydride in acetic acid.
- Reagents:
- Hydrazine hydrate (26 g, 0.52 mol)
- 1,2,4-benzenetricarboxylic anhydride (100 g, 0.52 mol)
- Acetic acid (1.0 L)
- Reaction Conditions:
- Temperature: 120°C
- Duration: 2 hours
Yield: Approximately 85%
Notes: After the reaction, the mixture is cooled to room temperature and filtered. The solid is washed with water and dried in a vacuum oven at 50°C for about 20 hours to yield the desired compound.
Method 2: Bromo Derivative Reaction
In this approach, a bromo derivative of phthalazine is used as a starting material.
- Reagents:
- Bromo-4-oxo-3,4-dihydro-phthalazine-6-carboxylic acid (91 g, 0.44 mol)
- Dichloroethane (1.0 L)
- Phosphorus pentabromide (761 g, 1.77 mol)
- Reaction Conditions:
- Heating to reflux for 24 hours
- Subsequent cooling and precipitation with ice
Yield: Approximately 73%
Notes: The crude product is further purified by suspending it in acetic acid and heating at 125°C for another two hours before filtering and drying.
Method 3: Alternative Solvent Systems
Another preparation method utilizes different solvent systems to enhance solubility and yield.
- Reagents: Similar to previous methods but may include solvents like dimethyl sulfoxide or polyethylene glycol.
Yield: Varies based on solvent choice but can reach up to approximately 85% under optimized conditions.
Notes: This method emphasizes the importance of solvent selection for maximizing yield and purity of the final product.
The following table summarizes the key aspects of each preparation method:
| Method | Reagents Used | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrazine Hydrate Reaction | Hydrazine hydrate + benzenetricarboxylic anhydride | 120°C | ~85% | Simple procedure; high yield |
| Bromo Derivative Reaction | Bromo derivative + phosphorus pentabromide | Reflux | ~73% | Requires more steps; good for specific derivatives |
| Alternative Solvent Systems | Various solvents (DMSO, PEG) | Varies | Up to ~85% | Enhances solubility; adaptable |
The synthesis of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid can be effectively achieved through multiple methods involving hydrazine hydrate or bromo derivatives. Each method has its own advantages regarding yield and simplicity. Further research could explore optimizing these methods or developing new synthetic routes that could offer improved efficiency or environmental benefits.
Chemical Reactions Analysis
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Analytical Chemistry
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
One of the most notable applications of DTCA is its use as a matrix in MALDI-MS. In a recent study, DTCA was employed to enhance the detection of low molecular weight compounds. Its strong UV absorption and minimal background interference make it an ideal candidate for analyzing biomacromolecules. The study demonstrated that DTCA could successfully differentiate between imidacloprid-exposed mice and control mice by identifying 39 potential biomarkers through metabolic analysis .
Biochemical Applications
Proteomics Research
DTCA has been utilized in proteomics research due to its ability to facilitate the analysis of complex protein mixtures. Its properties allow for improved resolution and identification of proteins in various biological samples, making it a valuable tool in the field of biochemistry .
Pharmacological Research
Drug Development
The compound's structural features suggest potential applications in drug design and development. Its ability to interact with biological systems could lead to the discovery of new therapeutic agents. Research is ongoing to explore its efficacy against specific diseases and its role as a lead compound in medicinal chemistry.
Case Study 1: MALDI-MS Application
In a study focused on metabolic profiling using MALDI-MS, researchers found that DTCA significantly improved the detection sensitivity of small molecules in serum samples from mice exposed to imidacloprid. The findings indicated that DTCA could be a robust alternative to traditional matrices used in mass spectrometry .
Case Study 2: Proteomics Analysis
Another study highlighted the role of DTCA in proteomics, where it facilitated the separation and identification of proteins from complex mixtures. The results demonstrated that using DTCA led to higher yields and clearer spectra compared to other matrices .
Data Table: Comparative Analysis of Matrix Performance
| Matrix Type | Sensitivity | Background Interference | Ionization Efficiency | Reproducibility |
|---|---|---|---|---|
| Traditional Matrices | Moderate | High | Moderate | Low |
| This compound | High | Low | High | High |
Mechanism of Action
The mechanism by which 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid exerts its effects involves interactions with various molecular targets. The keto groups and carboxylic acid functional group allow it to form hydrogen bonds and coordinate with metal ions, influencing enzyme activities and other biochemical processes. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
m-Carboxy Luminol (8-Amino-DTCA)
- Structure: Shares the phthalazine backbone but includes an amino group at position 7.
- Application : Used in electrochemiluminescence (ECL) techniques due to its redox-active properties .
- Key Difference: The amino group enhances ECL efficiency, whereas DTCA’s carboxyl group optimizes MALDI-MS performance by reducing matrix interference .
2,3-Dimethyl-DTCA
Brominated DTCA Derivative
N-(4-Fluorobenzyl)-2-Methyl-DTCA
- Structure : A carboxamide derivative with a 4-fluorobenzyl substituent.
- Application : Used as a cold reference compound in positron emission tomography (PET) radiochemistry for bioconjugation studies .
Physicochemical and Functional Comparisons
Table 1: Key Properties of DTCA and Analogues
Solubility and Stability
- DTCA requires preparation in polar solvents (e.g., DMSO) and storage at −80°C for long-term stability .
- Methylated derivatives (e.g., 2,3-dimethyl-DTCA) exhibit improved lipid solubility, facilitating membrane penetration in biological systems .
- Brominated DTCA is less stable under aqueous conditions due to reactive bromine .
Ionization Efficiency
- DTCA outperforms traditional MALDI matrices (e.g., α-cyano-4-hydroxycinnamic acid) in detecting metabolites <500 Da, with 39 biomarkers identified in imidacloprid-exposed mice .
- m-Carboxy luminol’s amino group enhances electron transfer in ECL but lacks MALDI compatibility due to excessive background noise .
Biological Activity
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (CAS No. 42972-13-4) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C9H6N2O4
- Molecular Weight : 206.16 g/mol
- InChI Key : FXXJJBDOKNNGQF-UHFFFAOYSA-N
- Physical Form : Solid
- Purity : 95% .
The biological activity of this compound primarily stems from its ability to interact with various biological targets. It has been studied for its potential as an inhibitor of certain enzymatic activities related to pathogenic bacteria and as a modulator of oxidative stress pathways.
Inhibition of Enzymatic Activity
Research indicates that this compound may inhibit mono-ADP-ribosyltransferase (mART) toxins produced by pathogenic bacteria. These toxins are critical for bacterial virulence and can disrupt host cellular functions. Inhibitors like this compound can potentially protect host cells from toxin-induced damage .
Biological Activity
The compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against specific bacterial strains.
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models.
- Cytoprotective Effects : It may protect cells from apoptosis induced by various stressors .
Study on Antimicrobial Efficacy
A study evaluated the efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 μg/mL after 24 hours of exposure. This suggests potential as a therapeutic agent against resistant strains .
Antioxidant Activity Assessment
In a model assessing oxidative stress in diabetic cataract subjects, the administration of the compound resulted in decreased levels of malondialdehyde (a marker of oxidative stress) compared to controls. This points towards its role in mitigating oxidative damage .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid and its derivatives?
- Methodology : The compound is synthesized via multistep reactions. A common approach involves functionalizing an N-substituted luminol derivative with a carboxylic acid group, followed by activation (e.g., as an active ester or acid chloride) and nucleophilic substitution. For example, 4-fluorobenzylamine can react with the activated intermediate to form carboxamide derivatives . Key steps include refluxing in acetic acid with 1-Boc-1-methylhydrazine and monitoring via TLC (80% ethyl acetate in hexane, Rf = 0.28) .
Q. How is the compound characterized in academic research?
- Methodology : Structural confirmation relies on 1H/13C NMR (e.g., shifts at δ 2.3 ppm for methyl groups in derivatives) and LCMS for molecular ion verification . Radiochemical purity in PET applications is assessed via radio-HPLC , achieving >95% purity after purification .
Q. What are the primary research applications of this compound?
- Applications : It serves as a precursor in PET radiochemistry , where derivatives like N-(4-[18F]fluorobenzyl)carboxamide are synthesized for tyrosine bioconjugation. Chemoselective oxidation (using H2O2/hemin) enables conjugation with acetyl-L-tyrosine methyl amide, yielding radiolabeled probes for imaging .
Advanced Research Questions
Q. How can researchers optimize the radiochemical yield of fluorinated derivatives?
- Methodology : Yield optimization (e.g., 27% radiochemical yield in tyrosine conjugation) requires precise control of reaction conditions:
- Activation strategy : Acid chlorides vs. active esters impact reactivity .
- Purification : Radio-HPLC with gradient elution (e.g., 10%–90% acetonitrile in H2O) minimizes byproducts .
- Oxidant selection : Hemin enhances chemoselectivity over competing residues .
Q. How should contradictory structural data (e.g., NMR vs. X-ray crystallography) be resolved?
- Methodology : Cross-validate using complementary techniques:
- NMR : Confirm proton environments (e.g., methyl hydrazine protons at δ 1.4 ppm) .
- X-ray crystallography : Refine structures using SHELXL for high-resolution data, leveraging its robustness for small-molecule refinement .
- LCMS-HRMS : Verify molecular formulae with <2 ppm mass accuracy .
Q. What strategies mitigate decomposition during storage or reaction?
- Methodology :
- Storage : Lyophilize and store at −80°C under inert gas to prevent hydrolysis of the dioxo-tetrahydrophthalazine core .
- Reaction stability : Avoid prolonged exposure to basic conditions (pH >8), which destabilize the tetrahydrophthalazine ring .
Q. How can advanced spectroscopic techniques elucidate electronic properties of the dioxo moiety?
- Methodology :
- UV-Vis spectroscopy : Monitor π→π* transitions (λmax ~320 nm) to assess conjugation effects .
- DFT calculations : Model HOMO-LUMO gaps to predict reactivity in radical-based reactions (e.g., chemiluminescence in luminol derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
